![molecular formula C23H21ClN4O2 B2496514 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide CAS No. 941939-11-3](/img/structure/B2496514.png)
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide is a synthetic compound that has been studied in scientific research for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Anticancer Potential
Pyrazole derivatives, including compounds similar in structure to 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide, have been extensively studied for their potential anticancer properties. Research has shown that certain pyrazole compounds can inhibit the growth of cancer cells, making them promising candidates for anticancer therapy. For instance, synthesized pyrazole compounds have been evaluated against a panel of 60 cancer cell lines, revealing significant anticancer activity in some compounds. These findings suggest that pyrazole derivatives could play a crucial role in the development of new anticancer agents, offering a new avenue for cancer treatment research (Katariya et al., 2021).
Antimicrobial and Antibacterial Effects
The antimicrobial and antibacterial effects of pyrazole derivatives are another area of scientific interest. Research has demonstrated that certain pyrazole compounds possess potent antimicrobial and antibacterial activities. These compounds have been tested against various pathogenic strains, showing effectiveness in inhibiting microbial growth. This suggests that pyrazole derivatives, such as this compound, could be utilized in developing new antimicrobial and antibacterial agents, contributing to the fight against resistant microbial strains (Hafez et al., 2016).
Nonlinear Optical Properties
Pyrazole compounds have also been investigated for their nonlinear optical properties, which are essential for applications in photonic devices such as optical switches and modulators. Studies involving organic crystals related to pyrazole structures have shown promising results in terms of their linear and nonlinear optical behavior, underscoring the potential of pyrazole derivatives in optical and photonic technologies (Castro et al., 2017).
Anti-Tubercular Activity
The search for effective anti-tubercular agents remains a critical area of research, especially with the rising incidence of drug-resistant tuberculosis. Pyrazole derivatives have shown potential in this field, with some compounds exhibiting moderate activity against Mycobacterium tuberculosis strains. This highlights the possibility of using pyrazole-based compounds as a foundation for developing new anti-tubercular drugs, providing an alternative approach to combat tuberculosis (Al-Tamimi et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c1-14-10-15(2)22(16(3)11-14)25-21(29)13-27-8-9-28-20(23(27)30)12-19(26-28)17-4-6-18(24)7-5-17/h4-12H,13H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQOIODHMUWHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)
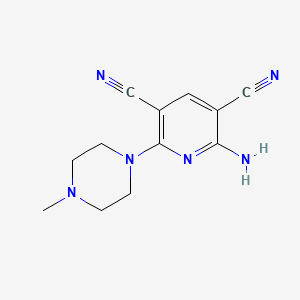
![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)
![Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2496438.png)
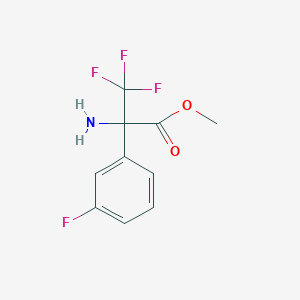
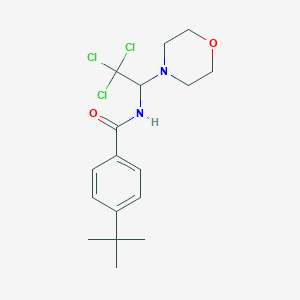
![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)
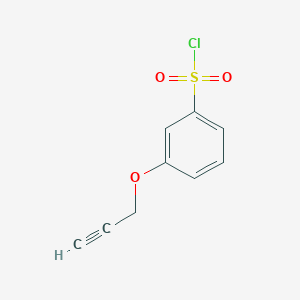
![8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2496447.png)
![2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2496448.png)
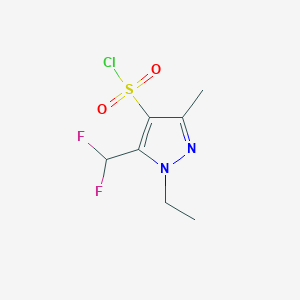
![(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2496451.png)

